1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
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Overview
Description
1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Phenoxybutyl Group: This step involves the alkylation of the benzodiazole core with 4-phenoxybutyl bromide under basic conditions.
Introduction of the Propanol Group: The final step is the addition of the propanol group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the phenoxy group could yield a variety of substituted benzodiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol would depend on its specific biological target. Generally, benzodiazoles can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1H-Benzodiazole: The parent compound of the benzodiazole family.
4-Phenoxybutylamine: A compound with a similar phenoxybutyl group.
Propanol Derivatives: Compounds with similar hydroxyl group functionality.
Uniqueness
1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[1-(4-phenoxybutyl)benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-19(23)20-21-17-12-6-7-13-18(17)22(20)14-8-9-15-24-16-10-4-3-5-11-16/h3-7,10-13,19,23H,2,8-9,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAYYQLESAJNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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